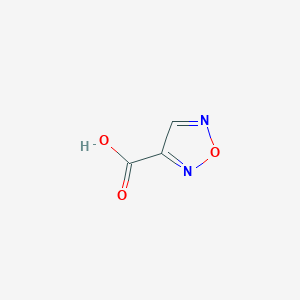
1-(3-甲氧基苯基)硫脲
描述
1-(3-Methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
科学研究应用
1-(3-Methoxyphenyl)thiourea has a wide range of applications in scientific research:
生化分析
Biochemical Properties
1-(3-Methoxyphenyl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. The compound also exhibits inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . These interactions suggest that 1-(3-Methoxyphenyl)thiourea may have potential therapeutic applications in managing conditions like Alzheimer’s disease and diabetes.
Cellular Effects
1-(3-Methoxyphenyl)thiourea influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism . Additionally, it exhibits antioxidant properties, which can protect cells from oxidative stress and damage. These effects highlight the potential of 1-(3-Methoxyphenyl)thiourea in therapeutic applications targeting metabolic disorders and oxidative stress-related conditions.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methoxyphenyl)thiourea involves its binding interactions with various biomolecules. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This mechanism is crucial for its potential use in treating neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methoxyphenyl)thiourea have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes. Long-term studies in vitro and in vivo have demonstrated that 1-(3-Methoxyphenyl)thiourea can exert sustained effects on cellular metabolism and enzyme activity without significant degradation . These findings support its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Methoxyphenyl)thiourea vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit target enzymes and modulate cellular processes without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-(3-Methoxyphenyl)thiourea is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase, leading to the formation of S-oxide and S,S-dioxide metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of 1-(3-Methoxyphenyl)thiourea within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-(3-Methoxyphenyl)thiourea exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with thiophosgene in the presence of a base. This method, however, is hazardous due to the toxic nature of thiophosgene . An alternative, greener method involves the reaction of 3-methoxyaniline with carbon disulfide (CS2) in water, using solar thermal energy . This method is more environmentally friendly and yields the desired product in moderate to excellent yields.
Industrial Production Methods: Industrial production of 1-(3-Methoxyphenyl)thiourea typically involves the reaction of 3-methoxyaniline with isothiocyanates under controlled conditions. This method is preferred due to its scalability and relatively safer reaction conditions compared to the use of thiophosgene .
化学反应分析
Types of Reactions: 1-(3-Methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thioureas.
作用机制
The mechanism of action of 1-(3-Methoxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
相似化合物的比较
1-(3-Methoxyphenyl)thiourea can be compared with other thiourea derivatives:
Similar Compounds: Examples include 1-(4-Methoxyphenyl)thiourea and 1-(2-Methoxyphenyl)thiourea.
属性
IUPAC Name |
(3-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMXDSWMRIXNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958189 | |
| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37014-08-7 | |
| Record name | N-(3-Methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37014-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 37014-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)


![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)






![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

